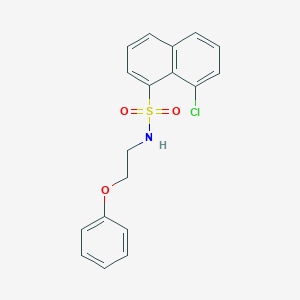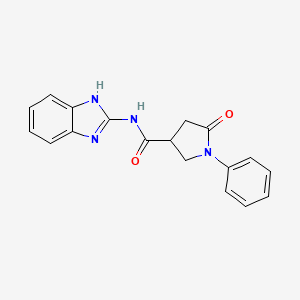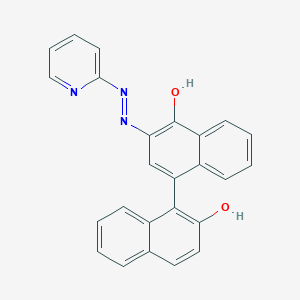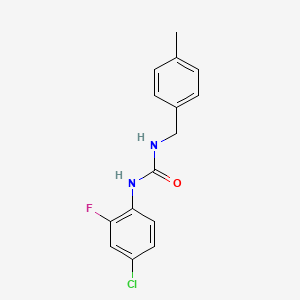![molecular formula C20H21BrClN3O2 B4898755 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
作用機序
The mechanism of action of 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of specific enzymes that are involved in inflammation and tumor growth. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide can reduce inflammation in animal models of inflammation. It has also been shown to inhibit the growth of tumors in animal models of cancer. In addition, it has been shown to have an effect on the levels of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
将来の方向性
There are several future directions for the study of 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide. One direction is to further investigate its potential therapeutic applications. Studies could be conducted to determine its efficacy in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail. Studies could be conducted to determine the specific enzymes that are inhibited by this compound and the neurotransmitters that are affected by its use. Finally, future studies could investigate the safety and toxicity of this compound in more detail. This could involve conducting studies in animal models to determine the maximum tolerated dose and any potential side effects.
Conclusion
2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties and has potential therapeutic applications in the treatment of neurodegenerative diseases. The synthesis method for this compound has been optimized to produce high yields with high purity. However, further studies are needed to determine the safety and efficacy of this compound, as well as its mechanism of action in more detail.
合成法
The synthesis of 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide involves the reaction of 3-chloro-4-(4-propionyl-1-piperazinyl)aniline with 2-bromo-1-benzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. This method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide has been used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-bromo-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrClN3O2/c1-2-19(26)25-11-9-24(10-12-25)18-8-7-14(13-17(18)22)23-20(27)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISAAMBEGRLRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4898679.png)

![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4898699.png)

![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B4898705.png)


![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)
![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)

![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898749.png)
![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)
